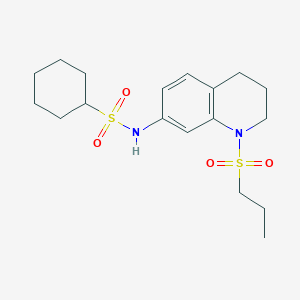

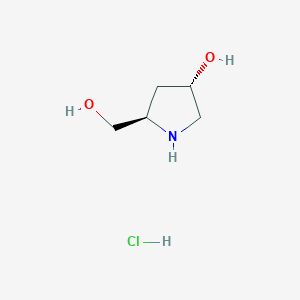

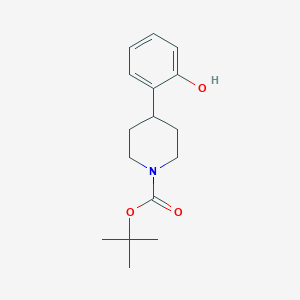

(3S,5R)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3S,5R)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is commonly known as DHP or Dihydropyridine and belongs to the family of pyrrolidine compounds. DHP has been widely used as a synthetic intermediate for various pharmaceuticals and agrochemicals. Moreover, it has also been explored for its potential applications in the field of material science, as a chiral building block, and as a catalyst.

Applications De Recherche Scientifique

DNA Duplex and Junction Stabilities : N-(Pyren-1-ylmethyl)-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, synthesized from (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, was incorporated into oligodeoxynucleotides to form an intercalating nucleic acid (INA). This compound slightly destabilized INA-DNA duplexes while significantly destabilizing INA-RNA duplexes. It also improved the stabilization of a DNA three-way junction when inserted as a bulge (Filichev & Pedersen, 2003).

Glycosidase Inhibitory Activities : Derivatives of (3S,5R)-5-(hydroxymethyl)pyrrolidin-3-ol, specifically 2‐(aminomethyl)‐5‐(hydroxymethyl)pyrrolidine‐3,4‐diol, showed notable inhibitory activities toward various glycosidases. The configuration of the pyrrolidine ring had a significant impact on glycosidase inhibition (Popowycz et al., 2004).

Cytotoxicity in Cell Lines : A pyrrolidine derivative, including the (3S,5R)-5-(hydroxymethyl)pyrrolidin-3-ol structure, exhibited cytotoxicity against certain cell lines, indicating potential applicability in cancer research (Liu et al., 2011).

Synthesis of 1′-Aza-C-Nucleosides : The synthesis of pyrimidine 1′-aza-C-nucleosides from (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol for potential pharmaceutical applications was demonstrated. This process involved various chemical reactions, highlighting the compound's utility in nucleoside chemistry (Filichev & Pedersen, 2001).

Large-Scale Synthesis : Research on the large-scale synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol was conducted, emphasizing its importance as an intermediate for synthesizing various bioactive molecules. This process is key for pharmaceutical and chemical industries (Kotian et al., 2005).

Antiinflammatory Activities : Synthesis and evaluation of pyrrolidin-2-ones, including derivatives of (3S,5R)-5-(hydroxymethyl)pyrrolidin-3-ol, showed potential antiinflammatory and analgesic properties. Some compounds in this class demonstrated equivalent antiinflammatory activities to existing drugs like indomethacin but with reduced ulcerogenic effects (Ikuta et al., 1987).

Propriétés

IUPAC Name |

(3S,5R)-5-(hydroxymethyl)pyrrolidin-3-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c7-3-4-1-5(8)2-6-4;/h4-8H,1-3H2;1H/t4-,5+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUHDMWJWUWKOFE-JBUOLDKXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1CO)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN[C@H]1CO)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,5R)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2474263.png)

![4-(4-Chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2474264.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-4-oxochromene-2-carboxamide;hydrochloride](/img/structure/B2474266.png)

![2-(2-bromo-4-formylphenoxy)-N-[(2,4-dimethylphenyl)carbamoyl]acetamide](/img/structure/B2474268.png)

![methyl 2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxylate](/img/structure/B2474269.png)

![Methyl 3-{[4'-(aminocarbonyl)-1,4'-bipiperidin-1'-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2474270.png)

![5-(Chloromethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2474272.png)

![1-[(4-nitrobenzyl)oxy]-1H-imidazole](/img/structure/B2474276.png)

![8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-1,3-dimethyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2474280.png)

![2-[1-Cyano-2-(2-furyl)vinyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2474281.png)